5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole
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Description
5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole is a useful research compound. Its molecular formula is C19H15Cl2N3O2S and its molecular weight is 420.31. The purity is usually 95%.
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Scientific Research Applications
Ring Transformation and Molecular Structure : Spinelli et al. (1992) detailed the transformation of a related compound into a new condensed ring system, showcasing the potential of such compounds in forming structurally novel heterocycles (Spinelli et al., 1992).
Reaction Dynamics and Product Elucidation : Andreani et al. (1997) investigated the reactivity of a similar compound, providing insights into the reaction dynamics and unambiguously establishing the nature of the reaction product through extensive spectroscopic analysis (Andreani et al., 1997).
Substituent Effects on Reaction Pathways : The study by Billi et al. (2000) delved into the effects of substituents on the thiazole ring, highlighting how these variations influence the ring-opening/ring-closing reactions of nitrosoimidazo[2,1‐b][1,3]thiazoles, hinting at the versatility and tunability of these molecular systems (Billi et al., 2000).
Novel Synthesis and Biological Activity : Piste (2018) reported on the synthesis of new heterocyclic compounds with potential antimicrobial activities, reflecting the ongoing interest in exploring the biological applications of these molecules (Dr.Pravina B. Piste, 2018).
Cycloaddition Reactions and Structural Determination : Melo et al. (2002) described the intermolecular cycloaddition reactions of related compounds, yielding new chiral thiazoles, underlining the synthetic utility and structural diversity achievable with these molecules (T. P. Melo et al., 2002).
Isostructural Synthesis and X-ray Crystallography : Kariuki et al. (2021) synthesized isostructural thiazoles and provided detailed structural characterization using X-ray crystallography, emphasizing the importance of precise structural analysis in understanding these compounds (B. Kariuki et al., 2021).
Properties
IUPAC Name |
[(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylideneamino] N-(3-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2S/c1-11-17(27-18(22-11)13-6-8-14(20)9-7-13)12(2)24-26-19(25)23-16-5-3-4-15(21)10-16/h3-10H,1-2H3,(H,23,25)/b24-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLZTYFACAOIIH-WYMPLXKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=NOC(=O)NC3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)/C(=N/OC(=O)NC3=CC(=CC=C3)Cl)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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